Ethyl 2-iodothiazole-4-carboxylate
Overview
Description
Ethyl 2-iodothiazole-4-carboxylate is a chemical compound with the molecular formula C6H6INO2S . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of Ethyl 2-iodothiazole-4-carboxylate and its analogues often involves the reaction of ethyl bromopyruvate and thiourea . The reaction mixture is typically refluxed for a certain period, and the progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) .Molecular Structure Analysis
The molecular structure of Ethyl 2-iodothiazole-4-carboxylate is characterized by the presence of an iodine atom, a thiazole ring, and a carboxylate group . The molecular properties of its analogues were determined using tools like the ChemSketch Tool .Chemical Reactions Analysis
Ethyl 2-iodothiazole-4-carboxylate can undergo various chemical reactions. For instance, it can react with different aldehydes and ketones to form Schiff bases . The reaction typically involves dissolving Ethyl 2-iodothiazole-4-carboxylate and the aldehyde/ketone in absolute ethanol, followed by the addition of a few drops of glacial acetic acid .Scientific Research Applications
Photochemical Reactions and Photophysical Properties
Ethyl 2-iodothiazole-4-carboxylate, along with related compounds, has been explored for its role in photochemical reactions. For example, a study conducted by Amati et al. (2010) demonstrated the photochemical reaction of ethyl 2-iodothiazole-5-carboxylate, which yielded ethyl 3-phenylisothiazole-4-carboxylate. This reaction, and the resulting products, were studied for their photophysical properties, showing significant absorptions mainly due to π→π* transitions. These compounds also displayed fluorescence properties and were identified as singlet-oxygen sensitizers (Amati et al., 2010).
Synthesis of Analogous Compounds
Ethyl 2-iodothiazole-4-carboxylate serves as a precursor or a component in the synthesis of various analogous compounds. For instance, Zhou Zhuo-qiang (2009) described a method for synthesizing ethyl 2-amino-thiazole-4-carboxylate, which involved a process starting from thiourea and ethyl bromopyruvate (Zhou Zhuo-qiang, 2009). Another study by Boy and Guernon (2005) utilized ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a related compound, as a precursor to ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs through a Michael-like addition of various secondary amines (Boy & Guernon, 2005).
Antitumor Activity
Ethyl 2-iodothiazole-4-carboxylate and its analogs have been investigated for potential antitumor activity. El-Subbagh et al. (1999) synthesized several ethyl 2-substituted-aminothiazole-4-carboxylate analogs and tested them for in vitro antitumor activity against human tumor cell lines, observing potential anticancer activity. One specific compound demonstrated significant activity against the RPMI-8226 leukemia cell line (El-Subbagh et al., 1999).
Antimicrobial and Antioxidant Studies
Compounds related to ethyl 2-iodothiazole-4-carboxylate have been evaluated for their antimicrobial and antioxidant properties. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, which demonstrated promising antibacterial, antifungal, and antioxidant properties in vitro studies (Raghavendra et al., 2016).
Future Directions
The future directions in the research of Ethyl 2-iodothiazole-4-carboxylate and its analogues could involve further exploration of their therapeutic potential. Given their promising roles in various biological activities, these compounds could be further studied for their potential applications in the treatment of various diseases .
properties
IUPAC Name |
ethyl 2-iodo-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPNJFZQDANBRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-iodothiazole-4-carboxylate | |
CAS RN |
83553-47-3 | |
Record name | ethyl 2-iodo-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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